2,3,5-Trichloro-4,6-difluorobenzoyl fluoride
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Overview
Description
2,3,5-Trichloro-4,6-difluorobenzoyl fluoride is a chemical compound with the molecular formula C7HCl3F2O. It is a derivative of benzoyl fluoride, characterized by the presence of three chlorine atoms and two fluorine atoms attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4,6-difluorobenzoyl fluoride typically involves the fluorination and chlorination of benzoyl fluoride derivatives. One common method includes the reaction of 2,3,5-trichlorobenzoyl fluoride with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4,6-difluorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride or chloride groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl fluorides, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
2,3,5-Trichloro-4,6-difluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4,6-difluorobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the benzoyl fluoride moiety highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trichlorobenzoyl fluoride
- 2,4-Difluorobenzoyl fluoride
- 3,5-Dichloro-2,4-difluorobenzoyl chloride
Uniqueness
2,3,5-Trichloro-4,6-difluorobenzoyl fluoride is unique due to the combination of three chlorine atoms and two fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable in specific chemical synthesis processes where such reactivity is desired .
Properties
IUPAC Name |
2,3,5-trichloro-4,6-difluorobenzoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F3O/c8-2-1(7(13)14)5(11)4(10)6(12)3(2)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYQSGZQFHHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)F)Cl)F)C(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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